Dtp-gdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate (Dtp-gdp) is a compound that combines the structural features of dithieno[3,2-b:2’,3’-d]pyrrole and guanosine diphosphate. Dithieno[3,2-b:2’,3’-d]pyrrole is a heterocyclic compound known for its electron-rich properties and applications in organic electronics. Guanosine diphosphate is a nucleoside diphosphate involved in various biochemical processes, including signal transduction and energy transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dithieno[3,2-b:2’,3’-d]pyrrole involves the fusion of two thiophene rings to a central pyrrole ring. This can be achieved through transition metal-catalyzed condensation polymerizations such as Yamamoto, Suzuki, or Stille-type coupling . The guanosine diphosphate component is typically synthesized through enzymatic dephosphorylation of guanosine triphosphate by GTPases .
Industrial Production Methods: Industrial production of Dithieno[3,2-b:2’,3’-d]pyrrole involves large-scale polymerization techniques, often using chemical oxidants like iron trichloride or ruthenium trichloride . Guanosine diphosphate is produced through biotechnological processes involving microbial fermentation and enzymatic reactions.
Types of Reactions:
Oxidation: Dithieno[3,2-b:2’,3’-d]pyrrole can undergo oxidation reactions to form conducting polymers.
Reduction: Guanosine diphosphate can be reduced to guanosine monophosphate.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Iron trichloride, ruthenium trichloride.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Conducting polymers of Dithieno[3,2-b:2’,3’-d]pyrrole.
Reduction: Guanosine monophosphate.
Substitution: Various substituted derivatives of Dithieno[3,2-b:2’,3’-d]pyrrole and guanosine diphosphate.
Scientific Research Applications
Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate involves its interaction with molecular targets and pathways:
Dithieno[3,2-b2’,3’-d]pyrrole: Acts as an electron donor in organic electronic materials, facilitating charge transport.
Guanosine Diphosphate: Functions as a regulator in GTPase-mediated signal transduction pathways, cycling between active and inactive states.
Comparison with Similar Compounds
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): Shares the same core structure but lacks the guanosine diphosphate component.
Guanosine Triphosphate (GTP): Similar to guanosine diphosphate but with an additional phosphate group.
Uniqueness: Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate is unique due to its combination of electronic properties from Dithieno[3,2-b:2’,3’-d]pyrrole and biochemical functionality from guanosine diphosphate. This dual functionality makes it a versatile compound for applications in both organic electronics and biochemical research.
Properties
CAS No. |
130114-83-9 |
---|---|
Molecular Formula |
C65H116N6O21 |
Molecular Weight |
1317.6 g/mol |
IUPAC Name |
[(2R)-3-[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1 |
InChI Key |
DNUXJWBKTMJNEP-JVSLBXKQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
DTP-GDP N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.